2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Catalog No.
S15868969
CAS No.
M.F
C11H15N3O2
M. Wt
221.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-...

Product Name

2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

IUPAC Name

2-cyclobutyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C11H15N3O2/c15-11(16)10-9(7-2-1-3-7)13-8-6-12-4-5-14(8)10/h7,12H,1-6H2,(H,15,16)

InChI Key

BAUODAQNUREDEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N3CCNCC3=N2)C(=O)O

2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure. This compound contains an imidazo[1,2-a]pyrazine core, which is fused with a cyclobutyl group and a carboxylic acid functional group at the 3-position. The molecular formula for this compound is C11H12N4O2C_{11}H_{12}N_4O_2, and it has a molar mass of approximately 224.24 g/mol. The presence of the cyclobutyl group contributes to its structural uniqueness and potential biological activity.

The chemical reactivity of 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can be explored through various reactions typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield corresponding derivatives.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can participate in nucleophilic substitution reactions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

The biological activity of 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has been the subject of research due to its potential pharmacological effects. Compounds with similar structures have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties: Research indicates that imidazo[1,2-a]pyrazine derivatives may inhibit cancer cell proliferation.
  • Central Nervous System Activity: Certain compounds in this class have demonstrated neuroprotective effects.

Further studies are needed to elucidate the specific mechanisms and efficacy of this compound.

The synthesis of 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-cyclobutylhydrazine and suitable aldehydes or ketones can lead to the formation of the imidazo[1,2-a]pyrazine core.
  • Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide under high pressure or through reactions involving carboxylic acid derivatives.
  • Functional Group Modifications: Post-synthesis modifications can enhance the biological activity or solubility of the compound.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Biology: It can be utilized as a tool compound in biochemical assays to study specific biological pathways.
  • Material Science: Its unique structural properties may allow for applications in developing novel materials or catalysts.

Interaction studies involving 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid focus on its binding affinity with various biological targets. These studies typically include:

  • Receptor Binding Assays: To determine how well the compound interacts with specific receptors involved in disease pathways.
  • Enzyme Inhibition Studies: Assessing whether the compound inhibits key enzymes that are crucial for disease progression.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Methyl-6H-imidazo[1,2-a]pyrazine-3-carboxylic acidC9H10N4O2C_9H_{10}N_4O_2Methyl substitution enhances lipophilicity
7-(tert-butoxycarbonyl)-5H-imidazo[1,2-a]pyrazine-2-carboxylic acidC12H17N3O4C_{12}H_{17}N_3O_4Protecting group allows for selective reactions
Ethyl 2-cyclobutyl-5H-imidazo[1,2-a]pyrazine-3-carboxylateC13H19N3O2C_{13}H_{19}N_3O_2Ethyl ester provides different solubility characteristics

Uniqueness

The uniqueness of 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid lies in its cyclobutyl moiety and specific positioning of functional groups that may confer distinct biological activities compared to other similar compounds. Its potential as a versatile scaffold for drug discovery makes it a subject of ongoing research in medicinal chemistry.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.116426730 g/mol

Monoisotopic Mass

221.116426730 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

Explore Compound Types